molecular formula C13H20N2O4 B1663248 Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1113025-87-8

Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B1663248
CAS No.: 1113025-87-8
M. Wt: 268.31 g/mol
InChI Key: JUQMLSGOTNKJKI-ZDCRXTMVSA-N
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Description

Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Scientific Research Applications

Chemistry

In chemistry, Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility and reactivity make it a valuable component in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the piperazine moiety and the carboxylic acid group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-pressure reactors, and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: This compound is unique due to its specific stereochemistry and functional groups.

    Other Bicyclic Compounds: Compounds with similar bicyclic structures but different functional groups or stereochemistry.

    Piperazine Derivatives: Compounds containing the piperazine moiety but with different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of a bicyclic core and a piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1113025-87-8

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10+,11-/m0/s1

InChI Key

JUQMLSGOTNKJKI-ZDCRXTMVSA-N

Isomeric SMILES

C[NH+]1CCN(CC1)C(=O)[C@@H]2[C@@H]3CC[C@H]([C@@H]2C(=O)[O-])O3

SMILES

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3

Canonical SMILES

C[NH+]1CCN(CC1)C(=O)C2C3CCC(C2C(=O)[O-])O3

Synonyms

LB 1;  (1R,2R,3S,4S)-rel-3-[(4-Methyl-1-piperazinyl)carbonyl]-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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